molecular formula C17H18ClNO2S B2636247 6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl N-phenylcarbamate CAS No. 1005046-45-6

6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl N-phenylcarbamate

Cat. No. B2636247
CAS RN: 1005046-45-6
M. Wt: 335.85
InChI Key: AVUMPMDHVMPXFL-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 355.7±42.0 °C, and its density is predicted to be 1.28±0.1 g/cm3 . The acidity coefficient (pKa) is predicted to be 13.86±0.60 .

Scientific Research Applications

Chemical Synthesis and Derivatives

The compound 6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl N-phenylcarbamate is closely related to various chemical syntheses and derivatives, particularly in the context of creating novel compounds with potential biological activities. For instance, research has demonstrated the synthesis of thiochromeno[4,3-c]- and [3,4-c]-pyrazoles, showcasing a method to generate novel compounds through reactions of thiochroman-4-ones with hydrazine derivatives, leading to potential applications in drug discovery and development (Gabbutt, Hepworth, Heron, Coles, & Hursthouse, 2000). Additionally, efforts in engineering cyclodextrin clicked chiral stationary phases for high-efficiency enantiomer separation indicate the significance of phenylcarbamate derivatives in improving chiral analysis and preparation, which is crucial for the pharmaceutical industry (Tang, Zhang, Lin, Zhou, Pang, Nie, Zhou, & Tang, 2015).

Antimicrobial and Antioxidant Potential

The compound's framework has inspired the synthesis of related structures with notable antimicrobial and antioxidant potential. Studies have explored the antimicrobial and antioxidant activity of newly synthesized quinazoline-4(3H)-ones derivatives, demonstrating significant inhibitory action against bacterial strains and profound antioxidant capabilities (Kumar, Sharma, Kumari, & Kalal, 2011). These findings highlight the potential of chemical derivatives related to 6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl N-phenylcarbamate in developing new antimicrobial and antioxidant agents.

Chiral Separation and Analytical Applications

Phenylcarbamated cyclodextrin derivatives, akin to the compound , have been developed as chiral selectors for enantiomeric separation. This application is particularly relevant in analytical chemistry, where the separation of racemic mixtures is crucial for pharmaceutical analysis and quality control. Research in this area has demonstrated the effectiveness of such derivatives in chiral stationary phases, contributing to high-efficiency enantioseparation with improved selectivity and performance (Tang, Pang, Zhou, Zhang, & Tang, 2016).

properties

IUPAC Name

(6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl) N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c1-11-9-15(14-10-12(18)7-8-16(14)22-11)21-17(20)19-13-5-3-2-4-6-13/h2-8,10-11,14-16H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUMPMDHVMPXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C=C(C=CC2S1)Cl)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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